molecular formula C12H15ClN2O2S B4982427 4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide

Cat. No. B4982427
M. Wt: 286.78 g/mol
InChI Key: PHVUUIVHQUVXJH-UHFFFAOYSA-N
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Description

4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide is a small molecule . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives, which are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C24H31ClN2O2 . The average molecular weight is 414.968 Da .

Scientific Research Applications

Pharmaceutical Development

4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide is being explored for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are investigating its efficacy in treating conditions such as cancer, bacterial infections, and inflammatory diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a promising candidate for developing new agricultural chemicals that are more effective and environmentally friendly .

Material Science

The compound’s unique properties are also being explored in material science. It can be used in the synthesis of new polymers and materials with specific characteristics, such as enhanced durability or resistance to environmental factors. This application is particularly relevant in the development of advanced coatings and composite materials.

Biochemical Research

In biochemical research, 4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide is used as a tool to study enzyme interactions and protein functions. Its ability to bind to specific enzymes makes it valuable for understanding biochemical pathways and developing enzyme inhibitors that can be used in various therapeutic applications .

Environmental Science

Environmental scientists are investigating this compound for its potential to degrade pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances in the environment, making it a candidate for use in bioremediation efforts to clean up contaminated sites .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other methods to identify and quantify other substances in complex mixtures.

Nanotechnology

Researchers in nanotechnology are exploring the use of 4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide in the synthesis of nanoparticles. These nanoparticles can be used in drug delivery systems, imaging, and other applications where precise control over particle size and functionality is crucial .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for creating a wide range of chemical compounds used in pharmaceuticals, agrochemicals, and other industries .

Mechanism of Action

properties

IUPAC Name

4-chloro-N-(3-methoxypropylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c1-17-8-2-7-14-12(18)15-11(16)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVUUIVHQUVXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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